Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester
Description
Infrared (IR) Spectroscopy
Characteristic absorption bands include:
- ν(C=O) ester : 1740–1720 cm⁻¹ (strong)
- ν(C=O) carbamoyl : 1680–1660 cm⁻¹ (strong)
- ν(N-H) : 3300–3250 cm⁻¹ (medium, broad)
- ν(C-S) : 680–660 cm⁻¹ (weak)
The absence of a free thiol (S-H) stretch at ~2550 cm⁻¹ confirms the thioether linkage.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- δ 1.28 ppm (t, 3H, CH₃CH₂O)
- δ 2.95 ppm (s, 3H, N-CH₃)
- δ 3.05–3.15 ppm (m, 2H, CH₂-S)
- δ 4.18 ppm (q, 2H, OCH₂CH₃)
- δ 4.35–4.45 ppm (m, 2H, CH₂-C=O)
- δ 6.82 ppm (br s, 1H, N-H)
¹³C NMR (100 MHz, CDCl₃) :
Mass Spectrometry
Electrospray ionization (ESI-MS) shows:
- [M+H]⁺ at m/z 192.1 (calculated 191.25)
- Fragment ions at m/z 149.0 (loss of CH₃NHCO) and 88.1 (ethyl propionate)
High-resolution mass spectrometry (HRMS) confirms the molecular formula with a measured mass of 191.0684 Da versus a theoretical 191.0687 Da.
UV-Vis Spectroscopy
In ethanol solution, the compound exhibits weak absorption at λₘₐₓ = 210–220 nm (π→π* transition of C=O groups) and 260–270 nm (n→π* transition of the thioamide). Molar absorptivity (ε) values range from 500–600 L·mol⁻¹·cm⁻¹ at these wavelengths.
Properties
CAS No. |
652154-34-2 |
|---|---|
Molecular Formula |
C7H13NO3S |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
ethyl 3-(methylcarbamoylsulfanyl)propanoate |
InChI |
InChI=1S/C7H13NO3S/c1-3-11-6(9)4-5-12-7(10)8-2/h3-5H2,1-2H3,(H,8,10) |
InChI Key |
PASCOSZDJIFRJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Properties
Chemical Structure and Identification
Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester (C7H13NO3S) has a molecular weight of 191.25 g/mol. The compound contains a thioester linkage between a methylcarbamoyl group and propanoic acid ethyl ester. The structure features an ethyl ester at one terminus and a methylamino group at the other, connected by a carbonylthio linkage to the propanoic acid backbone.
Physical and Chemical Properties
The compound is characterized by its thioester functional group, which exhibits higher reactivity toward nucleophiles compared to conventional oxygen-based esters. Although specific physical properties of this exact compound are limited in the literature, the compound is expected to have the following characteristics based on its structure:
Synthetic Approaches to Thiocarbamoyl Derivatives
Direct Thiocarbamoylation of 3-Mercaptopropanoic Acid
The most directly applicable synthesis approach can be inferred from the preparation of similar thiocarbamoyl derivatives reported in the literature. This method involves the reaction of an isocyanate with a mercapto-containing carboxylic acid, followed by esterification.
Step 1: Formation of the Thiocarbamoyl Intermediate
The reaction between 3-mercaptopropanoic acid and methylisocyanate produces the key thiocarbamoyl intermediate:
HS-CH2-CH2-COOH + CH3-N=C=O → CH3-NH-C(=O)-S-CH2-CH2-COOH
This reaction could be conducted under conditions similar to those reported for related compounds:
| Reagent | Quantity | Function |
|---|---|---|
| 3-Mercaptopropanoic acid | 1 equivalent | Thiol substrate |
| Methylisocyanate | 1-1.2 equivalents | Carbonyl source |
| Pyridine/NaOH (0.5 N) | Solvent mixture | Base catalyst |
| Temperature | 40°C | Reaction condition |
| Reaction time | 2-4 hours | Time optimization |
A comparable procedure is documented for the synthesis of a related compound: "Ethylisocyanate (0.45 ml) is added to a solution of 1-(3-mercaptopropanoyl)-L-proline (1 g) in a mixture of N sodium hydroxide (5 ml) and pyridine (5 ml). The solution is heated at 40° for four hours and concentrated in vacuo".
Step 2: Esterification of the Carboxylic Acid
Following the formation of 3-[[(methylamino)carbonyl]thio]propanoic acid, the carboxylic acid group is converted to an ethyl ester using conventional esterification methods:
CH3-NH-C(=O)-S-CH2-CH2-COOH + CH3CH2OH → CH3-NH-C(=O)-S-CH2-CH2-COOC2H5 + H2O
The esterification can be performed using one of the following methods:
Acid-catalyzed esterification : Using concentrated sulfuric acid as a catalyst with ethanol, heating the mixture gently and distilling off the ester as it forms.
Using ethanol with dehydrating agents : The reaction can be performed using a carbodiimide coupling reagent such as DCC (dicyclohexylcarbodiimide) to facilitate the esterification process.
Two-step process via acid chloride : Converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ethanol in the presence of a base like triethylamine.
N-to-S Acyl Transfer Approach
Research on N-to-S acyl transfer reactions provides an alternative synthetic strategy for preparing thioesters. This approach could potentially be adapted for the synthesis of the target compound.
Methodology Overview
The N-to-S acyl transfer methodology involves:
- Preparation of an N-acylated precursor containing a thiol group
- Intramolecular transfer of the acyl group from nitrogen to sulfur
- Subsequent in situ transformation or isolation of the thioester product
This approach is particularly valuable as it allows for:
- Mild reaction conditions compatible with various functional groups
- Direct transformation of the thioester to other derivatives without isolation
- High yield and stereochemical integrity throughout the process
As reported by researchers: "N-to-S acyl transfer can provide a powerful method to convert amide derivatives to versatile thioesters... The mild conditions for both the acyl transfer reaction and subsequent transformation of the thioester products are compatible with a range of reactive functional groups".
Grignard Method for Thioester Synthesis
A recently developed protocol using Grignard reagents offers another potential synthetic route to the target compound.
Methodology Overview
This approach involves:
- Reaction of a thiol with iPrMgCl to generate a magnesium thiolate
- Nucleophilic attack of the thiolate on an ester carbonyl group
- Formation of the thioester product
The procedure has been described for various thioesters: "To a solution of 1-dodecanethiol in THF at 0°C was added iPrMgCl dropwise via a syringe. A solution of methyl ester in THF was added dropwise to the solution of thiolate in THF at 0°C".
For our target compound, this would involve:
- Preparing an appropriate N-methylcarbamoyl thiol reagent
- Reaction with ethyl propanoate or a suitable propanoate derivative
- Optimization of reaction conditions to favor the desired product
Multi-Step Synthetic Approaches
From Ethyl 3-bromopropanoate
A potential multi-step approach could start from ethyl 3-bromopropanoate, which is commercially available or readily synthesized.
Synthetic Pathway
Preparation of ethyl 3-mercaptopropanoate :
- React ethyl 3-bromopropanoate with potassium thioacetate followed by hydrolysis
- Alternatively, use sodium hydrosulfide for direct conversion
Reaction with methylisocyanate :
- The ethyl 3-mercaptopropanoate is treated with methylisocyanate under basic conditions
- Typical conditions include pyridine/sodium hydroxide mixture at moderate temperatures (30-40°C)
- Reaction proceeds through nucleophilic addition of the thiol to the isocyanate carbon
Synthetic Route Using Thioacetic Acid Derivatives
An alternative approach involves thioacetic acid derivatives as key intermediates.
Synthetic Pathway
Formation of S-(3-ethoxycarbonylpropyl) thioacetate :
- React ethyl 3-bromopropanoate with potassium thioacetate
- This forms the thioester intermediate at the 3-position
Aminolysis with methylamine :
- Controlled reaction with methylamine to selectively displace the thioester
- Formation of the target compound through reorganization
This approach is supported by literature precedent: "CH3COSK + RX → CH3COSR + KX" for the formation of thioacetate esters.
Optimization of Reaction Conditions
Temperature Effects
Temperature control is critical for successful synthesis of thiocarbamoyl derivatives. As noted in research on related compounds: "The most suitable reaction temperature is 40°C. Finally, the scope of this process was tested by synthesizing multi-substituted pyrano[2,3-c] pyrazole-4-carboxylic acid esters".
| Temperature (°C) | Observation | Recommendation |
|---|---|---|
| 20-25 | Slower reaction rate, potential for incomplete conversion | Suitable for temperature-sensitive substrates |
| 40 | Optimal balance between reaction rate and selectivity | Recommended for most synthesis attempts |
| 50-60 | Faster reaction but potential side reactions | May be considered for unreactive substrates |
Solvent Selection
The choice of solvent significantly impacts reaction efficiency in thiocarbamoyl syntheses. A mixture of pyridine and aqueous base has been used successfully for related compounds.
| Solvent System | Advantages | Limitations |
|---|---|---|
| Pyridine/NaOH | Effective for isocyanate reactions | Requires thorough removal post-reaction |
| THF | Good solubility for organometallics | Less effective for polar intermediates |
| 50% EtOH | Good compromise for multi-component reactions | May cause premature esterification |
| Ethyl acetate | Useful for extraction and workup | Limited solubility of some reagents |
Catalyst Considerations
Various catalysts can enhance the formation of thiocarbamoyl derivatives:
Purification and Characterization
Purification Techniques
Based on the properties of related thioesters, the following purification methods are recommended:
Column Chromatography :
- Silica gel using ethyl acetate/hexane gradient
- Product typically elutes at 20-30% ethyl acetate in hexane
Recrystallization :
Distillation :
- May be applicable for purification of the final product under reduced pressure
Characterization Methods
Complete characterization of the synthesized compound should include:
Spectroscopic Analysis :
- ¹H NMR (characteristic signals for methylamino, ethyl ester, and methylene protons)
- ¹³C NMR (carbonyl carbon signals around 170-200 ppm)
- IR spectroscopy (thioester C=O stretch around 1680-1700 cm⁻¹)
- Mass spectrometry (molecular ion peak at m/z 191)
Elemental Analysis :
- C, H, N, S percentages should match calculated values for C₇H₁₃NO₃S
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting membrane permeability and function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with variations in ester groups, sulfur substituents, and additional functional groups:
Key Differences and Implications
- Odor Contribution: The ethyl ester of 3-(methylthio)propanoic acid has a low odor threshold (7 µg·kg⁻¹), making it a potent aroma contributor in Tainong No.6 pineapple . Its methyl ester counterpart requires a higher concentration (622.49 µg·kg⁻¹ in Tainong No.4) to achieve similar sensory impact due to a higher threshold (180 µg·kg⁻¹) .
- Structural Modifications: Methylamino carbonyl group: Introduces hydrogen-bonding capability, increasing polarity compared to simple thioesters. This may enhance solubility in polar solvents or interaction with biological targets . Chlorophenylthio group (C₁₁H₁₃ClO₂S): Adds lipophilicity and steric bulk, favoring applications in drug design .
- Synthetic and Natural Prevalence: Thioesters like 3-(methylthio)propanoic acid ethyl ester are biosynthesized in pineapples, contributing to their tropical aroma .
Research Findings and Data
Odor Activity Values (OAVs) in Pineapple Varieties
| Compound | OAV (Tainong No.6) | OAV (Tainong No.4) | Concentration (µg·kg⁻¹) |
|---|---|---|---|
| 3-(Methylthio)propanoic acid ethyl ester | High | Moderate | 78.06 |
| 3-(Methylthio)propanoic acid methyl ester | Low | High | 622.49 |
Physicochemical Properties
- Target Compound : Higher molecular weight (193.24 g/mol) due to the methylcarbamoyl group, likely reducing volatility compared to C₆H₁₂O₂S (160.22 g/mol).
- Ethyl vs. Methyl Esters : Ethyl esters generally have lower boiling points than methyl esters but higher than propyl analogs, balancing volatility and aroma release .
Biological Activity
Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester, also known by its IUPAC name ethyl 3-(methylcarbamoylsulfanyl)propanoate, is a compound with potential biological activities. Understanding its properties and effects is crucial for applications in pharmaceuticals and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C7H13NO3S
- Molecular Weight : 191.25 g/mol
- CAS Number : 652154-34-2
- InChI Key : PASCOSZDJIFRJF-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of propanoic acid derivatives often relates to their ability to interact with biological systems through various mechanisms, including enzyme inhibition, receptor modulation, and antioxidant properties. Here are some key aspects of the compound's biological activity:
- Antimicrobial Activity : Some derivatives of propanoic acid have exhibited antimicrobial properties, which could be attributed to their ability to disrupt cellular membranes or inhibit vital metabolic processes in microorganisms.
- Antioxidant Properties : Compounds similar to propanoic acid have shown potential in scavenging free radicals. This activity is crucial for protecting cells from oxidative stress and related diseases.
- Enzyme Inhibition : Certain propanoic acid derivatives have been studied for their ability to inhibit specific enzymes that play roles in various metabolic pathways. This inhibition can lead to therapeutic effects in conditions like diabetes and cancer.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of various propanoic acid derivatives, including ethyl esters. Results indicated that certain compounds demonstrated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Case Study 2: Antioxidant Activity Assessment
Research conducted on similar compounds employed the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method to evaluate antioxidant activity. The study found that several derivatives exhibited strong scavenging abilities comparable to known antioxidants like ascorbic acid .
The mechanisms through which propanoic acid derivatives exert their biological effects include:
- Membrane Disruption : By integrating into microbial membranes, these compounds can alter permeability and lead to cell lysis.
- Radical Scavenging : The presence of sulfur and nitrogen atoms in the structure allows for effective interaction with reactive oxygen species (ROS), mitigating oxidative damage.
- Enzyme Interaction : The structural features facilitate binding to active sites on enzymes, leading to inhibition of their activity.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO3S |
| Molecular Weight | 191.25 g/mol |
| CAS Number | 652154-34-2 |
| Antimicrobial Activity | Significant against Gram-positive bacteria |
| Antioxidant Activity | Comparable to ascorbic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
